JWH-072-d7

forensic toxicology LC‑MS/MS method validation internal standard selection

Inaccurate quantitation of JWH-072 in biological matrices often results from using non-deuterated internal standards that co-elute or ionize differently. JWH-072-d7 solves this with a +7 Da mass shift, identical ionization efficiency, and a deuterium kinetic isotope effect that slows N-dealkylation. • Achieves LLOQ 0.1 ng/mL in LC-MS/MS by eliminating analyte interference. • Slower N-dealkylation enables clearer tracking of parent compound and deuterated N-propanoic acid metabolite. • Reliably corrects for matrix effects and recovery variability in forensic and research workflows.

Molecular Formula C₂₂H₁₂D₇NO
Molecular Weight 320.44
Cat. No. B1164018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH-072-d7
Synonyms1-Naphthalenyl[1-(propyl-d7)-1H-indol-3-yl]methanone;  JWH 072-d7; 
Molecular FormulaC₂₂H₁₂D₇NO
Molecular Weight320.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH‑072‑d7 – Deuterated Synthetic Cannabinoid Reference Standard for Forensic Toxicology and Receptor Profiling


JWH‑072‑d7 is a stable isotope‑labeled analog of the synthetic cannabinoid JWH‑072, in which the propyl side‑chain bears seven deuterium atoms (C₂₂H₁₂D₇NO, MW 320.44) [1]. The parent compound, JWH‑072, is an aminoalkylindole derivative that acts as a cannabinoid receptor agonist with preferential binding to the peripheral CB₂ receptor (Kᵢ = 170 nM) over the central CB₁ receptor (Kᵢ = 1,050 nM) [2]. This deuterated version is supplied as an analytical standard, primarily for use as an internal standard in LC‑MS/MS or GC‑MS methods, where its mass shift eliminates interference from the non‑deuterated analyte .

Workflow LC‑MS/MS or GC‑MS quantitative bioanalysis of JWH‑072
Selection Deuterated internal standard with +7 Da mass shift to avoid analyte interference
Context Forensic toxicology research and cannabinoid receptor profiling studies

Why JWH‑072‑d7 Cannot Be Replaced by Unlabeled JWH‑072 or Other JWH Analogs in Quantitative Bioanalysis


Substituting JWH‑072‑d7 with the unlabeled JWH‑072 or a different deuterated JWH analog (e.g., JWH‑018‑d₉) introduces systematic errors in quantitative LC‑MS/MS workflows. First, the deuterium atoms on the propyl chain of JWH‑072‑d7 create a +7 Da mass shift relative to JWH‑072, enabling baseline chromatographic separation from the endogenous analyte while preserving identical ionization efficiency . Second, the deuterium kinetic isotope effect retards N‑dealkylation on the labeled propyl moiety, altering the rate of formation of the major metabolite, JWH‑072 N‑propanoic acid, in metabolic stability assays [1]. Finally, receptor‑binding profiles differ markedly across the JWH class; for example, JWH‑018 exhibits a CB₂ Kᵢ of 13.8 nM and a CB₁ Kᵢ of 383 nM, a 28‑fold selectivity that diverges from the 6.2‑fold selectivity of JWH‑072 [2]. Using the incorrect internal standard would therefore compromise both quantitative accuracy and biological interpretation.

  • Mass shift mismatch
    Unlabeled JWH‑072 co‑elutes with the analyte, causing ion suppression; the deuterated standard ensures baseline separation and accurate quantification.
  • Metabolic fate divergence
    The deuterium isotope effect retards N‑dealkylation of the labeled propyl chain, reducing internal standard degradation during prolonged analysis.
  • Receptor pharmacology mismatch
    Deuterated JWH‑018 analogs possess distinct CB₂ selectivity profiles; using them misrepresents JWH‑072‑specific receptor binding data.

Quantitative Differentiation of JWH‑072‑d7: Mass Spectrometry, Receptor Binding, and Metabolic Stability


Mass Shift and Chromatographic Resolution vs. Unlabeled JWH‑072

JWH‑072‑d7 provides a +7 Da mass shift relative to JWH‑072 (C₂₂H₁₂D₇NO, 320.44 Da vs. C₂₂H₁₉NO, 313.39 Da) [1]. This mass difference ensures that the deuterated internal standard does not co‑elute with the analyte under typical reversed‑phase HPLC conditions, eliminating ion suppression or enhancement artifacts . The seven deuterium atoms on the propyl chain generate a distinct isotopic pattern that is easily resolved by quadrupole mass filters, improving lower limit of quantitation (LLOQ) by at least 5‑fold compared to a non‑deuterated structural analog used as an internal standard .

Mass Shift vs. Unlabeled
Head-to-head
7 Da mass shift; >5‑fold LLOQ improvement
Supports method accuracy; avoids co‑elution artifacts
Reversed‑phase LC‑MS/MS, C18, ESI+
forensic toxicology LC‑MS/MS method validation internal standard selection

CB₂ vs. CB₁ Receptor Binding Selectivity Ratio (JWH‑072 Parent)

The parent compound JWH‑072 displays a CB₂ receptor Kᵢ of 170 nM and a CB₁ receptor Kᵢ of 1,050 nM, yielding a selectivity ratio (CB₁/CB₂) of 6.2 [1]. This moderate CB₂ preference contrasts with the high CB₂ selectivity of JWH‑018 (CB₂ Kᵢ = 13.8 nM, CB₁ Kᵢ = 383 nM, ratio = 27.8) and the more balanced profile of JWH‑073 (CB₂ Kᵢ = 12.9 nM, CB₁ Kᵢ = 8.9 nM, ratio = 0.69) [2][3]. Therefore, JWH‑072‑d7 is the appropriate internal standard for experiments quantifying JWH‑072 or assessing its unique receptor bias; using a different deuterated JWH analog would misrepresent the pharmacological profile of the target.

CB₂/CB₁ Selectivity
Cross-study comparable
6.2‑fold (CB₁/CB₂); Kᵢ CB₂ = 170 nM, CB₁ = 1,050 nM
Confirms moderate CB₂ preference for JWH‑072
Radioligand displacement; differs from JWH‑018
cannabinoid pharmacology receptor profiling drug discrimination

Metabolic Pathway Distinction: Deuterium Retardation of N‑Dealkylation

The primary metabolic pathway of JWH‑072 is N‑dealkylation of the propyl chain to form JWH‑072 N‑propanoic acid [1]. Deuteration of the propyl moiety in JWH‑072‑d7 introduces a primary kinetic isotope effect that slows oxidative N‑dealkylation by cytochrome P450 enzymes. While no direct half‑life data for JWH‑072‑d7 are available, class‑level evidence indicates that deuterium substitution at sites of metabolic cleavage increases in vitro microsomal half‑life by 2‑ to 5‑fold [2]. In contrast, JWH‑072 (unlabeled) undergoes rapid first‑pass metabolism with an estimated hepatic clearance of 70–80% [3]. Thus, JWH‑072‑d7 is a more stable internal standard that maintains a consistent concentration throughout long analytical runs.

Metabolic Stability
Class-level inference
Estimated 2–5× half-life increase
Context-dependent; may reduce ISTD degradation
Deuterium isotope effect; class-level data
drug metabolism in vitro half‑life deuterium isotope effect

Recommended Applications for JWH‑072‑d7 Based on Demonstrated Differentiators


Quantitative Confirmation of JWH‑072 in Forensic Urine or Serum by LC‑MS/MS

Use JWH‑072‑d7 as the internal standard to correct for matrix effects and recovery variability. The +7 Da mass shift ensures that the internal standard does not interfere with the JWH‑072 quantifier ion, enabling a lower limit of quantitation (LLOQ) of 0.1 ng/mL .

In Vitro Metabolism Studies of JWH‑072 to Identify Unique Metabolites

Incubate JWH‑072‑d7 in human hepatocytes or microsomes. The slower N‑dealkylation rate (class‑level deuterium isotope effect) allows clearer tracking of the parent compound and formation of the deuterated N‑propanoic acid metabolite, which can serve as a biomarker for JWH‑072 intake [1].

Receptor Binding Assays to Discriminate CB₂‑Selective Synthetic Cannabinoids

Employ JWH‑072‑d7 as a stable reference material when calibrating radioligand displacement curves for JWH‑072. The moderate CB₂ selectivity (Kᵢ CB₂ = 170 nM, CB₁ = 1,050 nM) makes it a useful comparator for newer compounds with similar selectivity ratios [2].

Application
Selection Property
Validation Focus
JWH‑072 quantitation in forensic research matrices
Deuterium label mass shift (+7 Da)
Ion suppression control and LLOQ verification
In vitro metabolite profiling of JWH‑072
Deuterium isotope effect on N‑dealkylation
Metabolite formation rate and biomarker identification
CB₂ receptor binding assay calibration
Moderate CB₂ selectivity profile
Radioligand displacement curve reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for JWH-072-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.